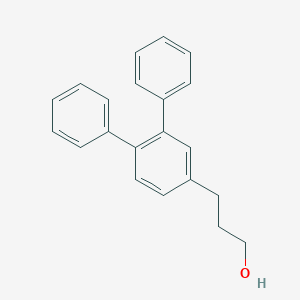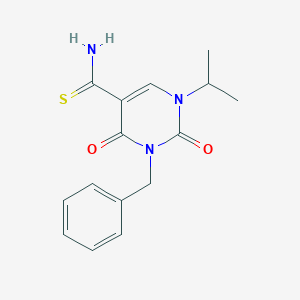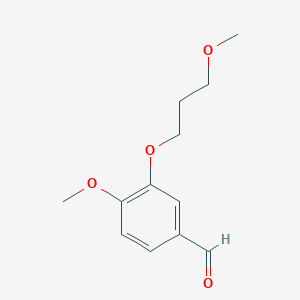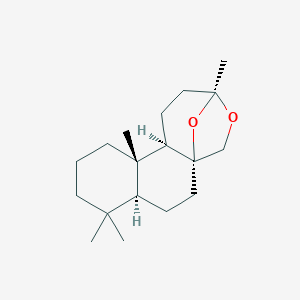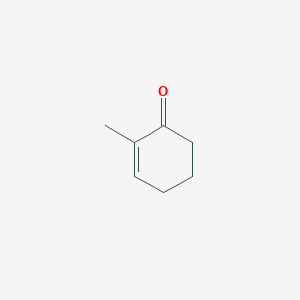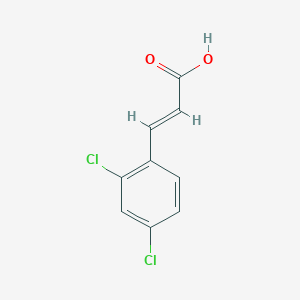![molecular formula C14H24O B072015 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol CAS No. 1137-36-6](/img/structure/B72015.png)
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol, also known as DMBB, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a bicyclic monoterpene alcohol that is derived from the essential oil of the coniferous tree, Pinus sylvestris. DMBB has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.
作用机制
The exact mechanism of action of 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol is not fully understood, but it is believed to act through a variety of pathways, including the inhibition of key enzymes involved in cancer cell growth and the modulation of various signaling pathways involved in inflammation and cell proliferation.
生化和生理效应
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In particular, 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol has been found to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol in lab experiments is its relatively low toxicity and high potency, making it an ideal candidate for use in various types of assays and experiments. However, one of the main limitations of using 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol is its relatively high cost, which may limit its use in some research settings.
未来方向
There are several potential future directions for research involving 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol, including its use as a potential therapeutic agent for various types of cancer and inflammatory diseases, as well as its potential use as a chiral auxiliary in organic synthesis. Additionally, further research is needed to fully elucidate the mechanism of action of 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol and to identify potential side effects and limitations of its use in various research settings.
合成方法
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol can be synthesized through a variety of methods, including chemical synthesis and isolation from natural sources. One of the most common methods for synthesizing 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol involves the reduction of the ketone group in the precursor compound, 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-en-2-ylidene)-2-methylbutanone, using a reducing agent such as sodium borohydride.
科学研究应用
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol has been extensively studied for its potential use in various scientific applications, including its use as a chiral auxiliary in organic synthesis, as a flavor and fragrance agent, and as a potential therapeutic agent. In particular, 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol has shown promise as a potential anti-inflammatory and anti-cancer agent, with several studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
属性
CAS 编号 |
1137-36-6 |
|---|---|
产品名称 |
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol |
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC 名称 |
(4Z)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)-2-methylbutan-1-ol |
InChI |
InChI=1S/C14H24O/c1-10(9-15)4-7-13-11-5-6-12(8-11)14(13,2)3/h7,10-12,15H,4-6,8-9H2,1-3H3/b13-7- |
InChI 键 |
FQPGTHPPMYPBEG-QPEQYQDCSA-N |
手性 SMILES |
CC(C/C=C\1/C2CCC(C2)C1(C)C)CO |
SMILES |
CC(CC=C1C2CCC(C2)C1(C)C)CO |
规范 SMILES |
CC(CC=C1C2CCC(C2)C1(C)C)CO |
其他 CAS 编号 |
1137-36-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



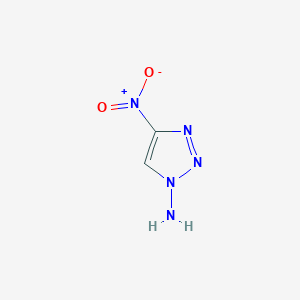

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)

